Cas no 2171480-62-7 (1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanoyl-2-propylpyrrolidine-2-carboxylic acid)

1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanoyl-2-propylpyrrolidine-2-carboxylic acid structure
2171480-62-7 structure
商品名:1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanoyl-2-propylpyrrolidine-2-carboxylic acid
CAS番号:2171480-62-7
MF:C27H32N2O5
メガワット:464.553387641907
CID:6595004
PubChem ID:165552458

1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanoyl-2-propylpyrrolidine-2-carboxylic acid 化学的及び物理的性質

名前と識別子

    • 1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanoyl-2-propylpyrrolidine-2-carboxylic acid
    • 2171480-62-7
    • EN300-1479630
    • 1-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoyl]-2-propylpyrrolidine-2-carboxylic acid
    • インチ: 1S/C27H32N2O5/c1-3-14-27(25(31)32)15-9-16-29(27)24(30)23(4-2)28-26(33)34-17-22-20-12-7-5-10-18(20)19-11-6-8-13-21(19)22/h5-8,10-13,22-23H,3-4,9,14-17H2,1-2H3,(H,28,33)(H,31,32)
    • InChIKey: WEXWPSPGUIFVIJ-UHFFFAOYSA-N
    • ほほえんだ: OC(C1(CCC)CCCN1C(C(CC)NC(=O)OCC1C2C=CC=CC=2C2=CC=CC=C12)=O)=O

計算された属性

  • せいみつぶんしりょう: 464.23112213g/mol
  • どういたいしつりょう: 464.23112213g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 5
  • 重原子数: 34
  • 回転可能化学結合数: 9
  • 複雑さ: 735
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 2
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 95.9Ų
  • 疎水性パラメータ計算基準値(XlogP): 4.7

1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanoyl-2-propylpyrrolidine-2-carboxylic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1479630-1000mg
1-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoyl]-2-propylpyrrolidine-2-carboxylic acid
2171480-62-7
1000mg
$842.0 2023-09-28
Enamine
EN300-1479630-500mg
1-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoyl]-2-propylpyrrolidine-2-carboxylic acid
2171480-62-7
500mg
$809.0 2023-09-28
Enamine
EN300-1479630-100mg
1-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoyl]-2-propylpyrrolidine-2-carboxylic acid
2171480-62-7
100mg
$741.0 2023-09-28
Enamine
EN300-1479630-250mg
1-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoyl]-2-propylpyrrolidine-2-carboxylic acid
2171480-62-7
250mg
$774.0 2023-09-28
Enamine
EN300-1479630-1.0g
1-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoyl]-2-propylpyrrolidine-2-carboxylic acid
2171480-62-7
1g
$0.0 2023-06-06
Enamine
EN300-1479630-2500mg
1-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoyl]-2-propylpyrrolidine-2-carboxylic acid
2171480-62-7
2500mg
$1650.0 2023-09-28
Enamine
EN300-1479630-10000mg
1-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoyl]-2-propylpyrrolidine-2-carboxylic acid
2171480-62-7
10000mg
$3622.0 2023-09-28
Enamine
EN300-1479630-5000mg
1-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoyl]-2-propylpyrrolidine-2-carboxylic acid
2171480-62-7
5000mg
$2443.0 2023-09-28
Enamine
EN300-1479630-50mg
1-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoyl]-2-propylpyrrolidine-2-carboxylic acid
2171480-62-7
50mg
$707.0 2023-09-28

1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanoyl-2-propylpyrrolidine-2-carboxylic acid 関連文献

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1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanoyl-2-propylpyrrolidine-2-carboxylic acidに関する追加情報

1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanoyl-2-propylpyrrolidine-2-carboxylic acid: A Comprehensive Overview

The compound with CAS No 2171480-62-7, known as 1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanoyl-2-propylpyrrolidine-2-carboxylic acid, is a highly specialized chemical entity that has garnered significant attention in the fields of organic chemistry and pharmaceutical research. This compound is notable for its complex structure, which incorporates a fluorenylmethoxycarbonyl (Fmoc) group, a butanoyl moiety, and a pyrrolidine ring system. The combination of these structural elements renders the compound unique and versatile in its potential applications.

The Fmoc group, derived from fluorene, is a well-known protecting group in peptide synthesis. Its presence in this compound suggests that it may play a role in controlling the reactivity of the amino group during synthetic processes. The butanoyl chain adds flexibility and potentially enhances the compound's ability to interact with biological systems, while the pyrrolidine ring contributes to the molecule's stability and pharmacokinetic properties.

Recent studies have highlighted the potential of this compound in drug discovery efforts, particularly in the development of novel therapeutic agents. Researchers have explored its ability to modulate specific biological pathways, making it a promising candidate for targeting diseases such as cancer and neurodegenerative disorders. The integration of advanced computational modeling techniques has further elucidated the compound's binding affinities and selectivity profiles, providing valuable insights for optimization.

In terms of synthesis, the compound is typically prepared through a multi-step process involving nucleophilic substitutions and coupling reactions. The use of Fmoc as a protecting group ensures precise control over the reaction sequence, enabling the construction of complex molecular architectures. This approach has been refined in recent years, with researchers employing green chemistry principles to enhance efficiency and reduce environmental impact.

The pharmacological evaluation of this compound has revealed intriguing properties that warrant further investigation. Preclinical studies have demonstrated its ability to inhibit key enzymes involved in disease progression, suggesting potential therapeutic applications. Additionally, its favorable pharmacokinetic profile indicates good bioavailability and minimal toxicity, which are critical factors for drug development.

As interest in this compound continues to grow, ongoing research is focused on optimizing its delivery mechanisms and exploring its efficacy in various disease models. Collaborative efforts between academic institutions and pharmaceutical companies are expected to accelerate its progression toward clinical trials.

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